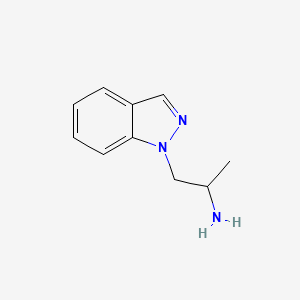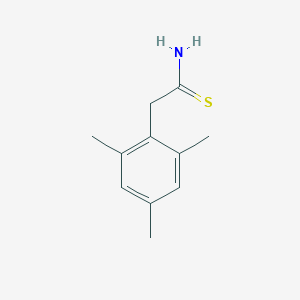
2-Mesitylethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mesitylethanethioamide is an organic compound with the molecular formula C11H15NS It is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to an ethanethioamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mesitylethanethioamide typically involves the reaction of mesityl chloride with ethanethioamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Mesitylethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The mesityl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetic acid or dichloromethane; temperature: 0-25°C.
Reduction: Lithium aluminum hydride, sodium borohydride; solvent: ether or THF; temperature: 0-25°C.
Substitution: Nitric acid, bromine; solvent: sulfuric acid or acetic acid; temperature: 0-50°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Mesitylethanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Mesitylethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-Mesitylethylamine: Similar structure but with an amine group instead of a thioamide.
2-Mesitylethanol: Contains a hydroxyl group instead of a thioamide.
2-Mesitylacetonitrile: Features a nitrile group in place of the thioamide.
Comparison: 2-Mesitylethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thioamide group can participate in unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H15NS |
|---|---|
Molekulargewicht |
193.31 g/mol |
IUPAC-Name |
2-(2,4,6-trimethylphenyl)ethanethioamide |
InChI |
InChI=1S/C11H15NS/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H2,12,13) |
InChI-Schlüssel |
QWMWHIHKNKGSQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CC(=S)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclohexyl)acetate](/img/structure/B13586601.png)
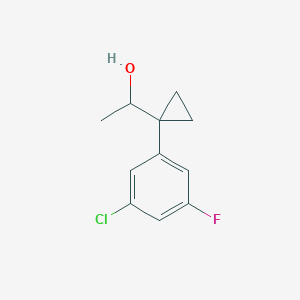
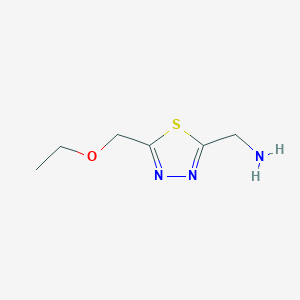
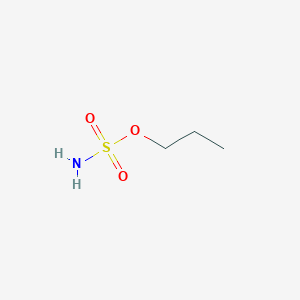
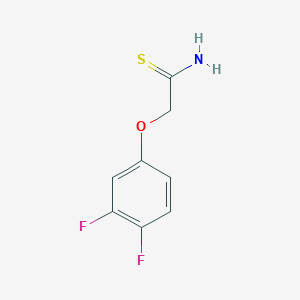
![5H,6H,7H,8H,9H-pyrido[2,3-c]azepin-9-one](/img/structure/B13586634.png)
![4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13586641.png)
![tert-butylN-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13586651.png)

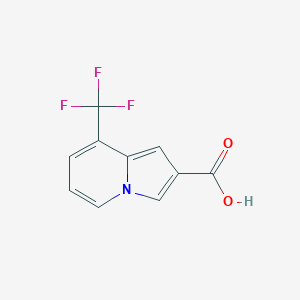
![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13586660.png)
![Methyl5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate](/img/structure/B13586673.png)
![2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13586676.png)
